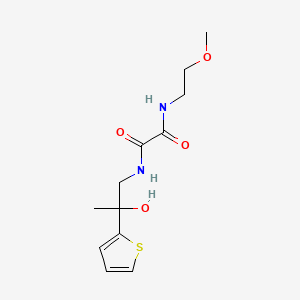

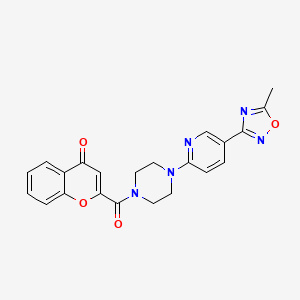

![molecular formula C11H11ClO B2998054 [(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol CAS No. 921195-33-7](/img/structure/B2998054.png)

[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol” is a chemical compound with the CAS Number 60329-13-7 . It has a molecular weight of 194.66 . The IUPAC name for this compound is (Z)- (2- (2-chlorobenzylidene)cyclopropyl)methanol . The physical form of this compound is oil .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11ClO/c12-11-4-2-1-3-8(11)5-9-6-10(9)7-13/h1-5,10,13H,6-7H2/b9-5- . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is an oil-like substance . It is stored at -10 degrees Celsius . The compound has a molecular weight of 194.66 .Applications De Recherche Scientifique

Cyclopropene Oximes Preparation and Reactions

Cyclopropenone derivatives, including those similar to [(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol, have been investigated for their reactivity and potential applications in organic synthesis. One study focused on the preparation of cyclopropenone oximes and their subsequent reactions with isocyanates, leading to the formation of 6-diazaspiro[2.3]hexenones. This research highlights the unique reactivity of cyclopropenone compounds, suggesting potential pathways for synthesizing novel organic structures that could be relevant for various applications, including pharmaceuticals and materials science (H. Yoshida et al., 1988).

Methanol Conversion to Hydrocarbons

Another significant application area is the conversion of methanol to hydrocarbons, where compounds like this compound may find use as intermediates or catalysts. A study detailed the mechanism of methanol conversion over zeolite H-ZSM-5, separating the formation of ethene from higher alkenes. This insight is crucial for the chemical industry, especially in producing ethene, a valuable raw material for plastics and other chemicals (S. Svelle et al., 2006).

Methanol-based Industrial Biotechnology

The role of methanol as a feedstock in biotechnology, particularly through the use of methylotrophic bacteria, is another area of research. A review article emphasized methanol's potential in the bioproduction of fine and bulk chemicals, underlining the advancements in genetic engineering of methylotrophs. This perspective could inform future research on utilizing compounds like this compound in biotechnological processes to produce valuable chemicals from methanol (J. Schrader et al., 2009).

Synthesis of Anti-mycobacterial Agents

Research on the synthesis of phenyl cyclopropyl methanones, which are structurally related to the compound of interest, has shown promising anti-tubercular activities. This work indicates the potential medicinal applications of cyclopropyl-containing compounds, offering a pathway for developing new anti-mycobacterial agents (N. Dwivedi et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-11-4-2-1-3-8(11)5-9-6-10(9)7-13/h1-5,10,13H,6-7H2/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHLTBOCITXBJN-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1=CC2=CC=CC=C2Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C(/C1=C/C2=CC=CC=C2Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

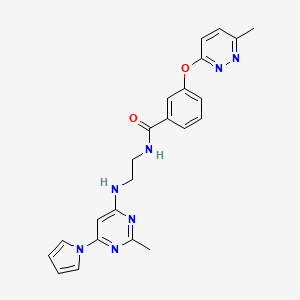

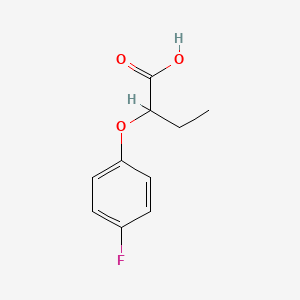

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2997975.png)

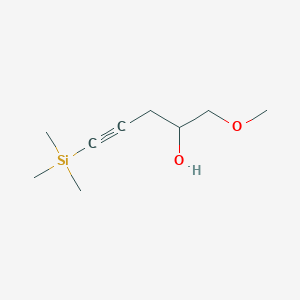

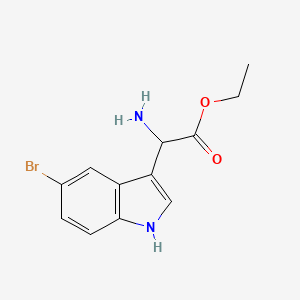

![2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2997979.png)

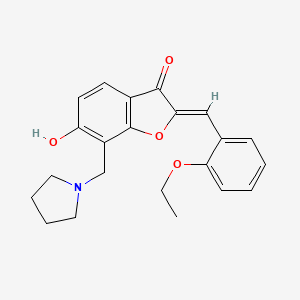

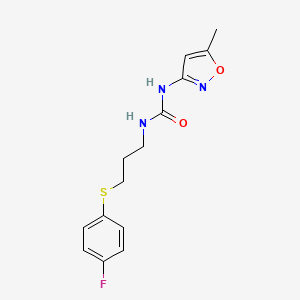

![3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2997990.png)

![1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997992.png)